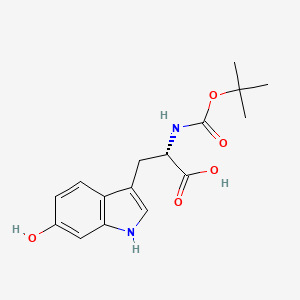

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 6-hydroxyindole side chain. The Boc group serves as a temporary protective moiety for the amine during synthetic processes, enabling selective deprotection under acidic conditions . The indole ring, substituted with a hydroxyl group at position 6, confers unique electronic and hydrogen-bonding properties, making this compound valuable in medicinal chemistry for drug design and peptide synthesis . Its structural complexity requires precise synthetic strategies, often involving coupling reactions (e.g., HATU/DCC-mediated amidation) and chromatographic purification .

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

(2S)-3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-7-10(19)4-5-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 |

InChI Key |

SKUAFOOTSOTMAO-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The Boc protection is a standard method to protect amino groups in amino acids and peptides. The reaction typically involves treating the free amino acid or amino-containing intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) in solvents like dioxane or aqueous mixtures.

- Reaction Conditions: Room temperature, 1–3 hours.

- Yield: Generally high (80–95%).

- Notes: The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions later if needed.

Synthesis of the Indole-3-yl Propanoic Acid Backbone

The indole-3-yl propanoic acid moiety can be synthesized by:

- Starting from 6-hydroxyindole-3-acetic acid: This compound can be converted to the Boc-protected amino acid by coupling with Boc-protected amino acids or by direct Boc protection of the amino group if present.

- Alternative routes: Using indole derivatives with appropriate substitution, followed by side chain elongation via alkylation or acylation reactions.

Hydroxylation at the 6-Position of the Indole Ring

The 6-hydroxy substituent on the indole ring is introduced either by:

- Using 6-hydroxyindole as starting material: This avoids the need for late-stage hydroxylation.

- Selective hydroxylation: If starting from unsubstituted indole, regioselective hydroxylation methods such as enzymatic hydroxylation or chemical oxidation can be employed.

Ester Hydrolysis to Obtain the Free Acid

If the intermediate is synthesized as an ester (e.g., methyl or tert-butyl ester), hydrolysis is performed to yield the free carboxylic acid:

- Reagents: Lithium hydroxide or sodium hydroxide in aqueous-organic solvents (THF, methanol, water).

- Conditions: Room temperature, 0.5–5 hours.

- Workup: Acidification with hydrochloric acid to precipitate the acid, followed by filtration and washing.

Purification Techniques

- Crystallization: The crude product can be purified by crystallization from solvents such as methyl tert-butyl ether (MTBE) and heptane.

- Chromatography: Column chromatography using ethyl acetate/hexanes gradients is common for intermediate purification.

- Filtration: Removal of palladium catalysts or other solids by filtration through cellulose pads.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of amino group | Boc2O, base, RT, 1–3 h | 85–95 | High selectivity, mild conditions |

| Coupling with indole derivative | Pd-catalyzed borylation or coupling, 20–80°C, 0.5–1 h | 76–95 | Use of palladium acetate, tricyclohexylphosphine catalyst |

| Ester hydrolysis | LiOH in THF/H2O or MeOH/THF, RT, 0.5–5 h | 90–95 | Controlled pH adjustment to isolate acid |

| Purification by crystallization | MTBE/heptane, cooling to 5–10°C | 76 | Produces white solid with high purity |

Example: A literature procedure describes the preparation of a related Boc-protected amino acid via palladium-catalyzed borylation of a triflate intermediate, followed by hydrolysis with lithium hydroxide and acidification to yield the acid in 95% yield. The product was purified by crystallization from MTBE/heptane to give a 76% yield of pure compound.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of Boc group (tert-butyl singlet ~1.4 ppm), aromatic protons of the indole ring, and the amino acid backbone.

- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., MH+ ~392 for related compounds).

- HPLC Purity: Typically >95% purity after purification.

- Melting Point and Optical Rotation: Used to confirm stereochemistry and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard protecting group reagent |

| Catalysts | Palladium acetate, tricyclohexylphosphine | For coupling/borylation steps |

| Hydrolysis Base | Lithium hydroxide (LiOH) | Mild base for ester hydrolysis |

| Solvents | THF, MeOH, Acetonitrile, MTBE, Heptane | Used in various steps for reaction and purification |

| Temperature Range | 20–80°C | Reaction temperature control critical |

| Reaction Time | 0.5–5 hours | Depending on step |

| Yield Range | 76–95% | High efficiency synthesis |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of 6-oxo-1H-indole derivatives.

Reduction: Formation of (S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanol.

Substitution: Formation of (S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNO

Molar Mass : 320.34 g/mol

CAS Number : 128230-13-7

IUPAC Name : (2S)-3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability during chemical reactions. The presence of a hydroxyl group on the indole ring contributes to its reactivity and potential biological activity.

Chemistry

- Peptide Synthesis : This compound serves as an intermediate in the synthesis of peptides. The Boc group protects the amino function, allowing for selective reactions without degradation of the amino acid structure.

- Organic Synthesis : It is utilized in the synthesis of complex organic molecules, providing a stable framework for further modifications.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form ketones or aldehydes, and the carboxylic acid can be reduced to an alcohol.

Biology

- Protein Interaction Studies : The compound is studied for its role in protein synthesis and enzyme interactions, particularly focusing on how it influences biochemical pathways.

- Histone Deacetylase Inhibition : Research indicates that it exhibits selective inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression. Its IC50 values range from 14 to 67 nM for various HDAC isoforms.

- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), potentially influencing neurotransmitter release and hormonal responses.

- Antioxidant Activity : The indole moiety suggests that the compound may possess antioxidant properties, providing cellular protection against oxidative stress.

Medicine

- Drug Development : Due to its biological activity, (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is investigated as a precursor for novel therapeutic agents targeting various diseases.

- Therapeutic Applications : Its potential applications include treatments related to cancer therapy, neurodegenerative diseases, and metabolic disorders due to its modulatory effects on cellular pathways.

Industrial Applications

- Biochemical Production : In industrial settings, this compound is used in the production of peptides and other biochemicals that require stable intermediates for synthesis.

- Continuous Flow Microreactor Systems : The synthesis can be scaled up using advanced techniques such as continuous flow microreactors, which enhance yield and purity while improving sustainability.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group provides stability during chemical reactions, protecting the amino group from unwanted reactions. Upon removal of the Boc group, the free amino group can participate in further biochemical processes, such as peptide bond formation.

Comparison with Similar Compounds

Fluorinated Indole Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (): Structural Difference: Fluorine at position 5 of the indole ring. Impact: Fluorine’s electron-withdrawing effect increases metabolic stability and lipophilicity compared to the hydroxyl group in the target compound. This enhances membrane permeability but reduces hydrogen-bonding capacity .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid (): Structural Difference: Fluorine replaces the hydroxyl group at position 4. Impact: Eliminates phenolic acidity, altering solubility and interaction with biological targets (e.g., enzymes or receptors) .

Hydroxyl-Protected Indole Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid (): Structural Difference: TBDMS-protected hydroxyl group on a phenyl ring instead of indole. Impact: The silyl ether group enhances stability during synthesis but requires selective deprotection (e.g., using fluoride ions) post-reaction .

Phenyl-Based Analogues

Substituted Phenyl Derivatives

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (): Structural Difference: Fluorophenyl side chain instead of hydroxyindole. Impact: Simplified aromatic system with reduced steric hindrance, favoring easier synthetic access but diminishing π-π stacking interactions in biological systems .

- (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (): Structural Difference: Boronated phenyl group enables Suzuki-Miyaura cross-coupling reactions. Impact: Facilitates bioconjugation or further functionalization in drug discovery .

Variants with Alternative Protecting Groups

Fmoc-Protected Analogues

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid (): Structural Difference: Fmoc instead of Boc for amine protection. Impact: Fmoc is cleaved under mild basic conditions (e.g., piperidine), offering orthogonal protection strategies in solid-phase peptide synthesis .

Trityl-Protected Analogues

- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid (): Structural Difference: Trityl (Trt) group protects imidazole nitrogen. Impact: Trt enhances solubility in organic solvents and prevents side reactions during coupling steps .

Comparative Data Table

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, also known as L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-6-hydroxy-, is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H20N2O5

- Molar Mass : 320.34 g/mol

- CAS Number : 128230-13-7

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- HDAC Inhibition : The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Studies indicate that this compound exhibits selective inhibition of HDAC isoforms, particularly HDAC1–3 and HDAC10–11, with IC50 values ranging from 14 to 67 nM .

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing signaling pathways that regulate numerous physiological processes. This includes potential roles in modulating neurotransmitter release and cellular responses to hormones .

- Antioxidant Activity : The presence of the indole moiety suggests that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. Its ability to selectively inhibit HDACs suggests it could be useful in cancer therapies aimed at reactivating silenced tumor suppressor genes.

Neuroprotective Effects

Given its structural similarity to neurotransmitters and its potential influence on GPCRs, this compound may also have neuroprotective effects. It could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Immunomodulatory Properties

The modulation of immune responses through GPCR pathways positions this compound as a candidate for developing treatments for autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

A comprehensive study on azumamides A–E, which share structural similarities with this compound, demonstrated their selective inhibition of HDACs. The findings indicated that modifications in the molecular structure significantly affect the biological activity and selectivity towards specific HDAC isoforms .

Another study focused on the synthesis and evaluation of tryptophan-containing analogs, revealing that these compounds exhibit promising anti-cancer activity through their ability to induce apoptosis in cancer cells .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.